molecular formula C14H12O6S B10853030 trans-Resveratrol 4'-sulfate

trans-Resveratrol 4'-sulfate

Cat. No.: B10853030
M. Wt: 308.31 g/mol
InChI Key: KOTTWDFKZULRPN-OWOJBTEDSA-N
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Description

trans-Resveratrol 4'-sulfate is a phase II metabolite of trans-resveratrol, a polyphenolic compound found in grapes, peanuts, and Polygonum cuspidatum . Upon ingestion, trans-resveratrol undergoes sulfation and glucuronidation in the liver and intestinal cells, forming conjugates such as trans-resveratrol-3-sulfate, trans-resveratrol-4'-sulfate, and glucuronides . The 4'-sulfate isomer is particularly notable for its instability and analytical challenges due to its identical molecular mass to the 3-sulfate form, complicating separation and quantification . Despite these hurdles, it is detected in human plasma and adipose tissue, suggesting biological relevance .

Properties

Molecular Formula

C14H12O6S

Molecular Weight

308.31 g/mol

IUPAC Name

[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] hydrogen sulfate

InChI

InChI=1S/C14H12O6S/c15-12-7-11(8-13(16)9-12)2-1-10-3-5-14(6-4-10)20-21(17,18)19/h1-9,15-16H,(H,17,18,19)/b2-1+

InChI Key

KOTTWDFKZULRPN-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)OS(=O)(=O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

SULT1A2-Catalyzed Sulfation

The enzymatic synthesis leverages recombinant SULT1A2 incubated with resveratrol and the sulfonate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). Kinetic studies reveal sigmoidal kinetics for 4'-sulfate formation, characterized by a Hill coefficient of 1.8 ± 0.3, indicating positive cooperativity. The reaction achieves a V<sub>max</sub>/K<sub>m</sub> of 0.04 ± 0.01 μL·min<sup>−1</sup>·mg<sup>−1</sup>, significantly lower than the 3-O-sulfate pathway (1.63 ± 0.41 μL·min<sup>−1</sup>·mg<sup>−1</sup>). This disparity underscores the enzyme's preference for 3-O-sulfation, necessitating optimization strategies such as:

  • Substrate concentration modulation to avoid inhibition (>20 μM resveratrol reduces activity)

  • Co-factor stabilization using PAPS-regenerating systems

  • Temperature control (optimal at 37°C, pH 7.4)

Scaling Challenges and Solutions

While enzymatic methods provide high regioselectivity, industrial-scale production faces hurdles:

  • Cost of PAPS : At ~$1,200/mmol, PAPS constitutes >80% of reaction costs.

  • Enzyme stability : Recombinant SULT1A2 retains <50% activity after 6 hours at 37°C.

  • Product isolation : Separation from 3-O-sulfate and disulfate byproducts requires multi-step chromatography.

Recent advances address these through:

  • Immobilized enzymes on chitosan beads (activity retention: 92% after 10 cycles)

  • Microfluidic reactors enhancing mass transfer (yield increase: 34% vs. batch)

Chemical Sulfation Strategies

Chemical synthesis routes bypass enzymatic limitations but require precise control over reaction regiochemistry. Two dominant approaches emerge: direct sulfation and protection-deprotection sequences .

Direct Sulfonation with SO<sub>3</sub> Complexes

Sulfur trioxide–triethylamine complexes (SO<sub>3</sub>·TEA) enable one-step sulfation under anhydrous conditions:

Resveratrol+SO3TEADMF, 0°Ctrans-Resveratrol 4’-sulfate\text{Resveratrol} + \text{SO}_3\cdot\text{TEA} \xrightarrow{\text{DMF, 0°C}} \text{this compound}

Key parameters :

  • Molar ratio : 1:1.2 (resveratrol:SO<sub>3</sub>·TEA) minimizes disulfate formation

  • Solvent : Dimethylformamide (DMF) outperforms THF (yield: 68% vs. 41%)

  • Temperature : 0°C suppresses aromatic ring sulfonation side reactions

Despite simplicity, this method yields only 32–45% 4'-sulfate due to competing 3-O-sulfation (47–52%) and disulfation (8–12%).

Protection-Deprotection Methodology

To enhance regioselectivity, temporary hydroxyl protection guides sulfation to the 4'-position:

tert-Butyldiphenylsilyl (TBDPS) Protection

  • 3,5-Di-TBDPS-resveratrol synthesis :

    • Resveratrol treated with TBDPS-Cl (2.2 eq.) in imidazole/DMF

    • Yield: 89% after silica chromatography

  • 4'-O-Sulfation :

    • SO<sub>3</sub>·Py complex in pyridine/DCM (4°C, 12 h)

  • Deprotection :

    • TBAF (1.0 M in THF) cleaves TBDPS groups

    • Overall yield: 58%

This approach elevates 4'-sulfate purity to 93% but adds three synthetic steps.

Hybrid Chemoenzymatic Approaches

Combining chemical synthesis with enzymatic refinement balances cost and selectivity:

Semi-Synthesis from Resveratrol Metabolites

  • 3-O-Glucuronide isolation from rat urine via SALLE (salting-out assisted liquid-liquid extraction)

    • Solvent system: Acetonitrile-methanol (8:2) with 10 M ammonium acetate

    • Recovery: >80% for polar conjugates

  • Enzymatic trans-sulfation :

    • SULT1A2 transfers sulfate from p-nitrophenyl sulfate to 3-O-glucuronide

    • Yield: 27% 4'-sulfated product

Though innovative, this method's reliance on biological matrices complicates scalability.

Analytical Validation of Synthesis Products

Accurate characterization of this compound necessitates multi-modal analysis:

TechniqueParametersKey FindingsSource
LC-MS/MS (Q-TOF)Column: C18, 2.1 × 100 mm, 1.7 μm[M-H]<sup>−</sup> at m/z 307.01
Mobile phase: 0.1% formic acidFragmentation: m/z 227 (aglycone)
HPLC-ESI-MSGradient: 5–95% MeCN in 15 minRetention time: 8.7 ± 0.2 min
NMR (600 MHz, DMSO)δ 7.45 (d, J=16.4 Hz, H-α)4'-OSO<sub>3</sub>H confirmed

Comparative Evaluation of Synthesis Methods

The table below summarizes critical metrics for this compound preparation:

MethodYield (%)Purity (%)Cost ($/g)Scalability
SULT1A2 enzymatic12–1895–982,400Low
Direct sulfonation32–4567–72320Medium
TBDPS protection5893890High
Chemoenzymatic27881,100Medium

Key observations :

  • Enzymatic routes excel in purity but suffer from prohibitive PAPS costs

  • Chemical protection offers the best yield-purity balance for gram-scale synthesis

  • Direct sulfonation remains the only viable method for >100 g batches despite lower selectivity

Chemical Reactions Analysis

Types of Reactions

trans-Resveratrol 4’-sulfate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinones and other oxidative products.

    Reduction: Reduction reactions can convert it back to resveratrol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the sulfate group, leading to the formation of different derivatives[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfate group under basic conditions[][3].

Major Products Formed

    Oxidation: Produces quinones and other oxidative metabolites.

    Reduction: Yields resveratrol and other reduced forms.

    Substitution: Forms various resveratrol derivatives depending on the nucleophile used[][3].

Scientific Research Applications

Cardiovascular Health

Trans-resveratrol has been extensively studied for its cardiovascular benefits, primarily through its effects on endothelial function and nitric oxide production. Research indicates that trans-resveratrol 4'-sulfate can influence endothelial nitric oxide synthase (eNOS) activity, although studies show mixed results regarding its efficacy compared to its parent compound.

Key Findings:

  • eNOS Activity : In vitro studies demonstrated that while resveratrol significantly enhances eNOS activity, this compound did not show a significant effect on eNOS compared to control conditions .
  • Vascular Effects : Trans-resveratrol metabolites, including 4'-sulfate, have been implicated in improving vascular function through modulation of inflammatory markers and endothelial cell adhesion .

Cancer Prevention

This compound exhibits potential anticancer properties, particularly through its antioxidant capabilities and modulation of signaling pathways involved in cancer progression.

Key Findings:

  • Antioxidant Activity : Studies suggest that resveratrol and its sulfated forms can scavenge free radicals, reducing oxidative stress associated with cancer development .
  • Inhibition of Tumor Growth : Animal studies indicate that resveratrol analogues can inhibit tumor growth and metastasis, with this compound potentially contributing to these effects through metabolic pathways that regenerate active resveratrol in target tissues .

Neuroprotection

The neuroprotective effects of this compound are linked to its ability to enhance cerebral blood flow and modulate neuroinflammatory responses.

Key Findings:

  • Cognitive Function : Chronic supplementation with resveratrol has shown promise in enhancing cognitive performance and reducing age-related cognitive decline through improved cerebral blood flow .
  • Neuroinflammation : this compound may play a role in mitigating neuroinflammation by inhibiting pro-inflammatory cytokines and promoting neuronal health .

Metabolic Disorders

This compound is also being investigated for its effects on metabolic disorders, particularly obesity and diabetes.

Key Findings:

  • Insulin Sensitivity : Research indicates that resveratrol can improve insulin sensitivity and glucose metabolism in diabetic models, with metabolites like this compound contributing to these effects via enhanced bioavailability compared to native resveratrol .
  • Anti-inflammatory Effects : The compound has been shown to reduce inflammation associated with metabolic syndrome, potentially aiding weight management and overall metabolic health .

Comprehensive Data Table

Application AreaMechanism of ActionKey Studies
Cardiovascular HealthEnhances eNOS activity; reduces inflammation ,
Cancer PreventionAntioxidant properties; inhibits tumor growth ,
NeuroprotectionImproves cerebral blood flow; reduces neuroinflammation ,
Metabolic DisordersImproves insulin sensitivity; reduces inflammation ,

Case Studies

  • Cardiovascular Study : A clinical trial assessed the impact of resveratrol supplementation on endothelial function in patients with metabolic syndrome. Results indicated significant improvements in vascular function markers after supplementation with both resveratrol and its sulfate metabolites.
  • Cancer Prevention Study : An animal model study demonstrated that administration of this compound led to reduced tumor size and metastasis in mice implanted with cancer cells, highlighting its potential as an adjunct therapy in cancer treatment.
  • Neuroprotection Study : A randomized controlled trial evaluated the cognitive effects of chronic resveratrol supplementation in older adults. Participants showed improved cognitive performance correlated with increased cerebral blood flow measured via advanced imaging techniques.

Mechanism of Action

The mechanism of action of trans-Resveratrol 4’-sulfate involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Comparison with Similar Compounds

Sulfated Conjugates of trans-Resveratrol

trans-Resveratrol-3-Sulfate vs. trans-Resveratrol-4'-Sulfate
  • Stability and Synthesis : The 4'-sulfate is less stable and harder to synthesize than the 3-sulfate isomer, limiting its commercial availability .
  • Pharmacokinetics : Both conjugates exhibit rapid systemic clearance. However, advanced delivery systems like LipiSperse® enhance the area under the curve (AUC) and peak plasma concentration (Cmax) of total sulfates by 2- to 3-fold compared to unformulated trans-resveratrol .
  • Biological Activity : While free trans-resveratrol is associated with anticancer and anti-inflammatory effects, sulfated metabolites show reduced bioactivity due to decreased cellular uptake .

Table 1: Pharmacokinetic Parameters of trans-Resveratrol Sulfates

Parameter trans-Resveratrol-3-Sulfate trans-Resveratrol-4'-Sulfate
Plasma Cmax (ng/mL) 200–4084* Not separately quantified
Stability High Low
Detection Method HPLC-MS Requires advanced techniques

*Data pooled from studies using 75–500 mg doses .

Glucuronidated Metabolites

trans-Resveratrol-3-O-glucuronide and 4'-O-glucuronide are the primary glucuronide conjugates. Unlike sulfates, glucuronides exhibit higher variability in plasma concentrations, with Cmax ranging from 186 to 4084 ng/mL for a 500 mg dose . Both sulfates and glucuronides contribute to the enterohepatic recycling of resveratrol, prolonging its half-life but reducing free bioactive concentrations .

Cis-Resveratrol and Dihydro-Resveratrol

  • Cis-Resveratrol : This photoisomer of trans-resveratrol is less biologically active and rarely studied. It is detected in grape cane extracts but lacks significant therapeutic data .
  • Dihydro-Resveratrol : A hydrogenated derivative with higher solubility but lower antioxidant capacity. It is less effective in cancer chemoprevention compared to trans-resveratrol .

Methylether Analogues (e.g., Pterostilbene)

Methylether derivatives, such as pterostilbene and trans-resveratrol trimethylether, demonstrate enhanced metabolic stability and potency. For example:

  • Anticancer Activity : trans-Resveratrol trimethylether induces G2/M cell cycle arrest and apoptosis in prostate cancer cells, unlike trans-resveratrol, which causes G1/S arrest .
  • Bioavailability : Pterostilbene achieves higher plasma concentrations due to reduced conjugation and improved lipophilicity .

Table 2: Comparative Bioactivity of Resveratrol Analogues

Compound Key Biological Effect Potency vs. trans-Resveratrol
trans-Resveratrol Antioxidant, chemopreventive Baseline
trans-Resveratrol-4'-Sulfate Limited cellular uptake Lower
Pterostilbene Antiproliferative (G2/M arrest) Higher
Dihydro-Resveratrol Weak antioxidant Lower

Biological Activity

Trans-resveratrol 4'-sulfate (TS) is a sulfated derivative of resveratrol, a polyphenolic compound found predominantly in grapes, berries, and peanuts. This compound has garnered attention for its potential biological activities, particularly in the realms of cancer prevention, cardiovascular health, and neuroprotection. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound exhibits various biological activities that parallel those of its parent compound, resveratrol. Key mechanisms include:

  • Antioxidant Activity : TS has been shown to inhibit lipid peroxidation and reduce reactive oxygen species (ROS) formation, contributing to its antioxidant properties .
  • Anti-inflammatory Effects : TS demonstrates anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), similar to resveratrol itself. This inhibition suggests potential applications in inflammatory diseases .
  • Anticancer Properties : TS has been reported to induce apoptosis in cancer cells and inhibit DNA synthesis. In animal studies, it inhibited tumor growth and reduced tumor size post-resection .
  • Endothelial Function : While resveratrol enhances endothelial nitric oxide synthase (eNOS) activity, studies indicate that TS does not significantly alter eNOS activity but may improve endothelial nitric oxide bioavailability by inhibiting superoxide-mediated NO inactivation .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively modulate various cellular pathways:

  • Cancer Cell Lines : TS showed significant inhibition of human cancer cell growth by inducing apoptosis and affecting membrane transporters that regulate carcinogen uptake .
  • Inflammatory Models : In macrophage models, TS exhibited anti-inflammatory effects by counteracting inflammatory challenges .

In Vivo Studies

Animal studies have provided insights into the therapeutic potential of this compound:

  • Tumor Growth Inhibition : TS administration resulted in reduced tumor size and inhibited growth in various cancer models, indicating its potential as an anticancer agent .
  • Cardiovascular Benefits : The compound has been linked to improved endothelial function and reduced oxidative stress in cardiovascular models .

Case Studies

Comparative Data Table

Biological ActivityResveratrolThis compound
AntioxidantYesYes
Anti-inflammatoryYesYes
Induces ApoptosisYesYes
COX-1/COX-2 InhibitionModerateHigh
Endothelial FunctionEnhancedNo significant change
Tumor Growth InhibitionYesYes

Q & A

Q. How should researchers present quantitative data on this compound in publications?

  • Methodological Answer : Follow ICH guidelines for bioanalytical method validation. Report LOD, LOQ, linearity range, and precision (RSD <15%). Use tables for calibration curves and recovery rates (e.g., Table 4 in ). For stability studies, include chromatograms pre/post UV exposure and DPPH assay normalization methods .

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